

Comparative Analysis of Activated EG3 Tail Technology in Cellular Proliferation

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Compound of Interest

Compound Name: Activated EG3 Tail

Cat. No.: B15142068

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This guide provides a comparative analysis of the novel **Activated EG3 Tail** technology against a conventional growth factor stimulation method for inducing cellular proliferation. The data presented is from a case study in a human embryonic kidney cell line engineered for stable expression of the EG3 receptor (HEK293-EG3).

Introduction to Activated EG3 Tail Technology

The "**Activated EG3 Tail**" represents a significant advancement in cellular signaling research. It is a constitutively active intracellular domain of the engineered EG3 receptor. Upon dimerization, induced by a specific small molecule, the intracellular tails auto-phosphorylate, initiating a downstream signaling cascade that promotes cell growth and survival. This technology offers a controllable and potent method for studying specific signaling pathways without the need for exogenous growth factors.

Performance Comparison: Activated EG3 Tail vs. Growth Factor X

In this case study, the proliferative effect of the **Activated EG3 Tail** was compared against a standard mitogen, Growth Factor X (GFX), which is known to activate a similar endogenous signaling pathway in HEK293 cells.

Quantitative Data Summary

The following table summarizes the results from a 72-hour cell proliferation assay. The **Activated EG3 Tail** was induced using the dimerizing agent "AP20187," while the alternative experiment used a saturating concentration of GFX.

Treatment Group	Mean Fold Change in Cell Number (\pm SD)	Statistical Significance (p-value vs. Control)
Untreated Control	1.0 \pm 0.15	N/A
Growth Factor X (100 ng/mL)	3.2 \pm 0.45	p < 0.01
Activated EG3 Tail (100 nM AP20187)	4.5 \pm 0.30	p < 0.001

Experimental Protocols

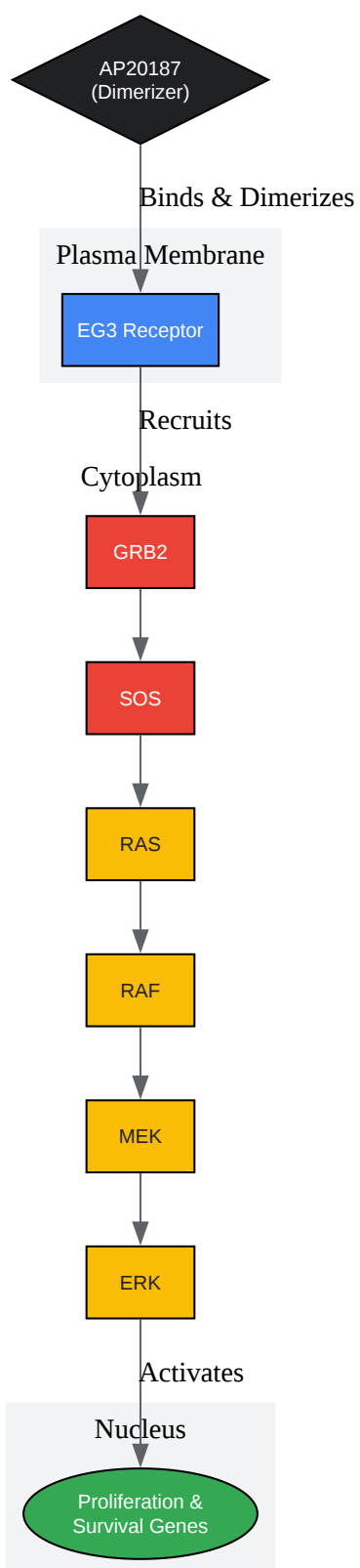
Cell Proliferation Assay (MTT Assay)

- Cell Seeding: HEK293-EG3 cells were seeded in 96-well plates at a density of 5,000 cells per well in DMEM supplemented with 10% Fetal Bovine Serum and allowed to adhere overnight.
- Serum Starvation: The medium was replaced with serum-free DMEM for 24 hours to synchronize the cells in a quiescent state.
- Treatment Application:
 - Control Group: The medium was replaced with fresh serum-free DMEM.
 - GFX Group: The medium was replaced with serum-free DMEM containing 100 ng/mL of Growth Factor X.
 - **Activated EG3 Tail** Group: The medium was replaced with serum-free DMEM containing 100 nM of the dimerizing agent AP20187.
- Incubation: Cells were incubated for 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: 20 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

- Solubilization: The medium was removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The fold change in cell number was calculated relative to the untreated control group.

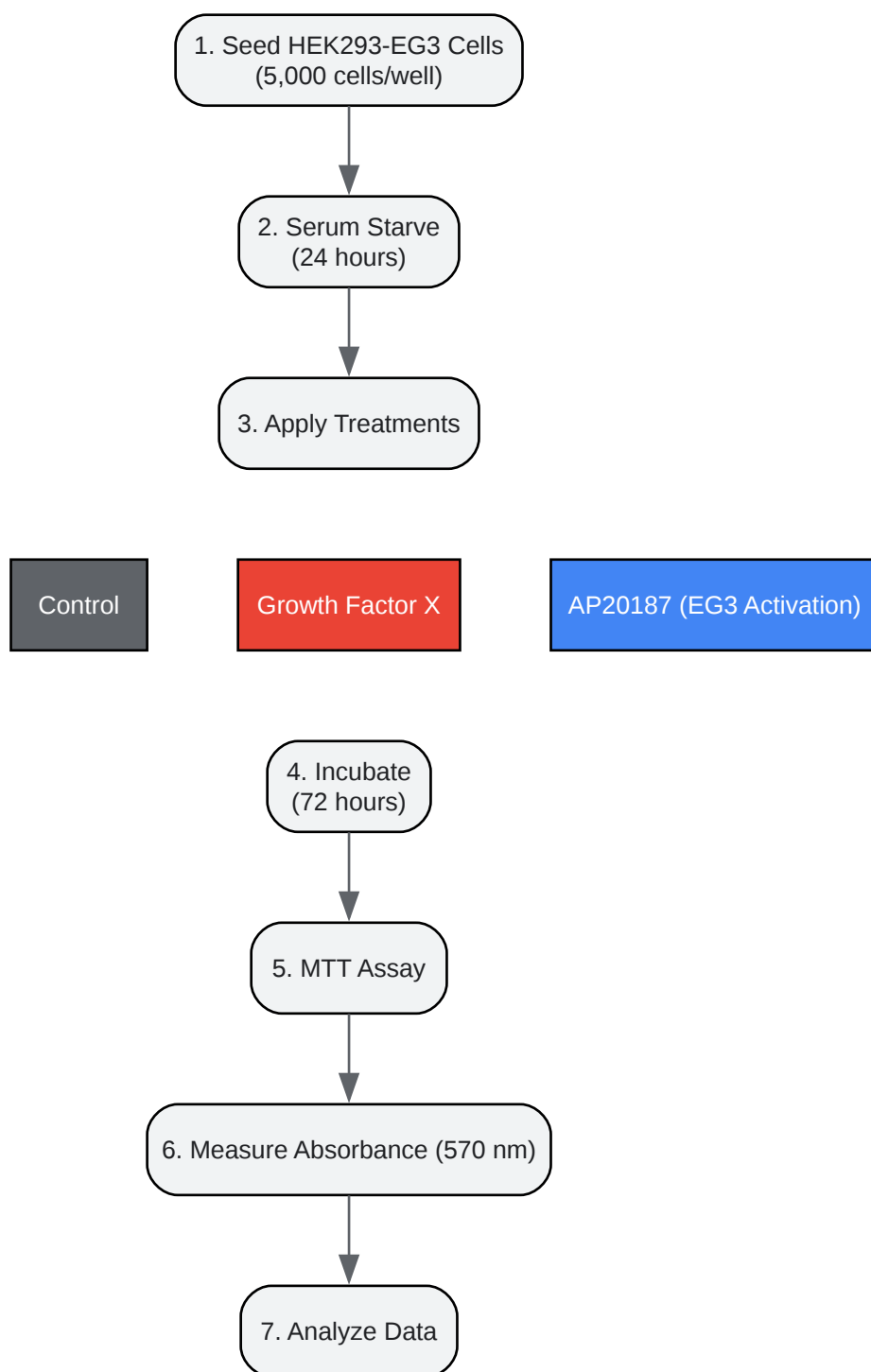
Visualized Pathways and Workflows

The following diagrams illustrate the signaling pathway of the **Activated EG3 Tail** and the experimental workflow.



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Caption: **Activated EG3 Tail** signaling cascade.



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Caption: Workflow for the comparative cell proliferation assay.

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